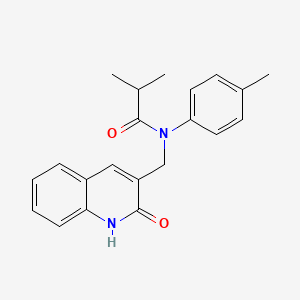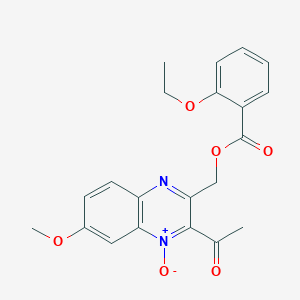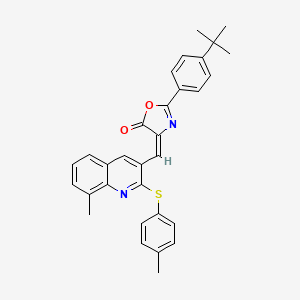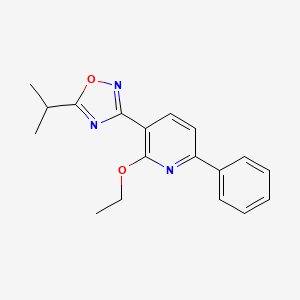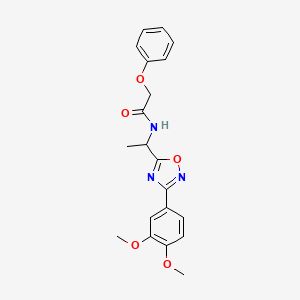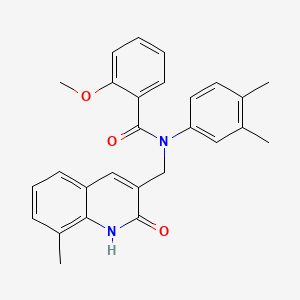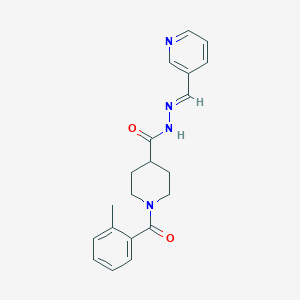
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide, also known as MPHC, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide inhibits NMTs by binding to the active site of the enzyme and preventing the transfer of myristic acid to the target protein. This results in the inhibition of protein function and can lead to cell death in certain cases. The selectivity of this compound for NMTs over other enzymes is due to the specific interactions between the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
The inhibition of NMTs by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In parasitic infections, this compound has been shown to inhibit the growth and development of the parasite. In viral infections, this compound has been shown to inhibit the replication of the virus. These effects are attributed to the inhibition of NMTs and the subsequent inhibition of protein function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide in lab experiments is its selectivity for NMTs, which allows for the specific study of these enzymes. Another advantage is the ability to modulate protein function through the inhibition of NMTs. However, one limitation of using this compound is its potential toxicity to cells, which can lead to non-specific effects. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide in scientific research. One direction is the development of more potent and selective NMT inhibitors based on the structure of this compound. Another direction is the study of the role of NMTs in other diseases and biological processes. Additionally, the use of this compound in combination with other therapies may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylbenzoyl chloride and pyridine-3-carboxaldehyde to form 2-methylbenzoylpyridine-3-carboxaldehyde, which is then reacted with piperidine-4-carbohydrazide to yield this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide has potential applications in scientific research as a tool for studying the role of certain enzymes in various biological processes. Specifically, this compound has been shown to selectively inhibit the activity of a family of enzymes called N-myristoyltransferases (NMTs). These enzymes are involved in the post-translational modification of proteins and have been implicated in a variety of diseases including cancer, viral infections, and parasitic infections. This compound can be used to study the role of NMTs in these diseases and potentially lead to the development of new therapies.
Eigenschaften
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-2-3-7-18(15)20(26)24-11-8-17(9-12-24)19(25)23-22-14-16-6-4-10-21-13-16/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRUUWNNFSQHH-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

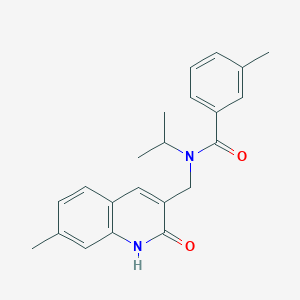

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
